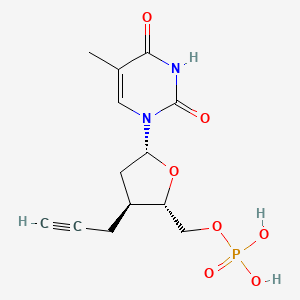

3'-Deoxy-3'-prop-2-yn-1-ylthymidine 5'-(dihydrogen phosphate)

Description

3'-Deoxy-3'-prop-2-yn-1-ylthymidine 5'-(dihydrogen phosphate) is a thymidine derivative modified at the 3'-position with a prop-2-yn-1-yl (propargyl) group and a monophosphate ester at the 5'-position.

Properties

CAS No. |

663615-81-4 |

|---|---|

Molecular Formula |

C13H17N2O7P |

Molecular Weight |

344.26 g/mol |

IUPAC Name |

[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-prop-2-ynyloxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C13H17N2O7P/c1-3-4-9-5-11(22-10(9)7-21-23(18,19)20)15-6-8(2)12(16)14-13(15)17/h1,6,9-11H,4-5,7H2,2H3,(H,14,16,17)(H2,18,19,20)/t9-,10+,11+/m0/s1 |

InChI Key |

JRGBXINAFRCYQV-HBNTYKKESA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)CC#C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)CC#C |

Origin of Product |

United States |

Biological Activity

3'-Deoxy-3'-prop-2-yn-1-ylthymidine 5'-(dihydrogen phosphate) is a synthetic nucleoside analog with potential applications in antiviral and anticancer therapies. This compound, often abbreviated as dThd-3-P, exhibits unique biological activities that warrant detailed exploration.

The molecular formula of 3'-deoxy-3'-prop-2-yn-1-ylthymidine 5'-(dihydrogen phosphate) is CHNOP, with a molecular weight of approximately 329.25 g/mol. The structure features a modified thymidine backbone with a propynyl substituent at the 3' position and a phosphate group at the 5' position, which is crucial for its biological activity.

The biological activity of dThd-3-P primarily arises from its ability to interfere with nucleic acid synthesis. As a nucleoside analog, it can be incorporated into DNA during replication, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation.

Antiviral Activity

Research has indicated that dThd-3-P exhibits significant antiviral properties, particularly against herpes simplex virus (HSV). In vitro studies demonstrated that the compound effectively inhibits HSV replication by interfering with viral DNA synthesis. The mechanism involves competitive inhibition of viral DNA polymerase, leading to reduced viral load in infected cells.

Anticancer Activity

In cancer research, dThd-3-P has shown promise as an anticancer agent. Studies conducted on various cancer cell lines, including A2780 (ovarian cancer) and MCF-7 (breast cancer), revealed that the compound induces apoptosis and inhibits cell proliferation. The IC values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents, indicating higher potency.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 15.4 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| BJ (non-cancer) | >100 | Minimal effect |

Study on Antiviral Efficacy

A study published in the Journal of Virology explored the antiviral efficacy of dThd-3-P against HSV. The results showed a dose-dependent reduction in viral titers, with an EC value of approximately 10 µM. The study concluded that dThd-3-P could serve as a potential therapeutic agent for HSV infections .

Study on Anticancer Properties

In a comparative study published in Cancer Research, dThd-3-P was evaluated alongside traditional chemotherapy drugs. The results indicated that dThd-3-P had superior cytotoxic effects on ovarian and breast cancer cells compared to conventional treatments. The study highlighted the compound's ability to induce DNA damage response pathways, leading to enhanced apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that dThd-3-P has favorable absorption and distribution characteristics. However, detailed toxicity studies are needed to assess its safety profile in vivo. Current data indicate minimal toxicity in non-cancerous cell lines, suggesting a selective action against malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications at the 3'-Position

Table 1: Key Structural and Functional Differences at the 3'-Position

Key Observations :

- Propargyl Group : Introduces alkyne functionality, enabling click chemistry applications but increasing oxidation risk compared to fluoro or azido groups.

- Fluoro Group : Enhances metabolic stability and bioavailability, as seen in fluorothymidine derivatives used in PET imaging .

- Azido Group : AZT derivatives rely on intracellular phosphorylation for antiviral activity (e.g., HIV inhibition) .

Phosphate Group Variations

Key Observations :

- Monophosphate vs. Triphosphate: Triphosphates (e.g., dTTP) are direct substrates for DNA polymerases, while monophosphates often act as prodrugs requiring further phosphorylation .

- Positional Effects: 5'-phosphates are more common in nucleotide analogs, whereas 3'-phosphates (e.g., 5'-amino-5'-deoxythymidine 3'-phosphate) may interfere with kinase activity .

Stability and Reactivity

- Propargyl Group : The propargyl substituent may increase susceptibility to oxidative degradation, necessitating stabilization in formulation (e.g., antioxidants) .

- Fluoro and Azido Groups : Fluorothymidine derivatives exhibit superior hydrolytic stability, while azido groups require reductive environments for activation .

- Phosphate Stability: Dihydrogen phosphates are generally stable at physiological pH but may hydrolyze under acidic or alkaline conditions, as noted in phosphate buffer studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.